Cas no 84271-13-6 (N-1-(4-fluorophenyl)ethylhydroxylamine)
N-1-(4-fluorophenyl)ethylhydroxylamine Chemical and Physical Properties
Names and Identifiers
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- N-1-(4-fluorophenyl)ethylhydroxylamine
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N-1-(4-fluorophenyl)ethylhydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F600290-10mg |
N-[1-(4-fluorophenyl)ethyl]hydroxylamine |
84271-13-6 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | F600290-50mg |
N-[1-(4-fluorophenyl)ethyl]hydroxylamine |
84271-13-6 | 50mg |
$ 185.00 | 2022-06-02 | ||
| TRC | F600290-100mg |
N-[1-(4-fluorophenyl)ethyl]hydroxylamine |
84271-13-6 | 100mg |
$ 275.00 | 2022-06-02 | ||
| Enamine | EN300-122517-0.05g |
N-[1-(4-fluorophenyl)ethyl]hydroxylamine |
84271-13-6 | 0.05g |
$168.0 | 2023-05-26 | ||
| Enamine | EN300-122517-0.1g |
N-[1-(4-fluorophenyl)ethyl]hydroxylamine |
84271-13-6 | 0.1g |
$252.0 | 2023-05-26 | ||
| Enamine | EN300-122517-0.25g |
N-[1-(4-fluorophenyl)ethyl]hydroxylamine |
84271-13-6 | 0.25g |
$361.0 | 2023-05-26 | ||
| Enamine | EN300-122517-0.5g |
N-[1-(4-fluorophenyl)ethyl]hydroxylamine |
84271-13-6 | 0.5g |
$569.0 | 2023-05-26 | ||
| Enamine | EN300-122517-1.0g |
N-[1-(4-fluorophenyl)ethyl]hydroxylamine |
84271-13-6 | 1g |
$728.0 | 2023-05-26 | ||
| Enamine | EN300-122517-2.5g |
N-[1-(4-fluorophenyl)ethyl]hydroxylamine |
84271-13-6 | 2.5g |
$1428.0 | 2023-05-26 | ||
| Enamine | EN300-122517-5.0g |
N-[1-(4-fluorophenyl)ethyl]hydroxylamine |
84271-13-6 | 5g |
$2110.0 | 2023-05-26 |
N-1-(4-fluorophenyl)ethylhydroxylamine Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on N-1-(4-fluorophenyl)ethylhydroxylamine
Recent Advances in the Study of N-1-(4-fluorophenyl)ethylhydroxylamine (CAS: 84271-13-6)
N-1-(4-fluorophenyl)ethylhydroxylamine (CAS: 84271-13-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and therapeutic interventions. This compound, characterized by its unique fluorophenyl and hydroxylamine functional groups, has been the subject of several studies aimed at elucidating its biochemical properties, mechanisms of action, and potential therapeutic benefits. The following sections provide a comprehensive overview of the latest research findings related to this compound, focusing on its synthesis, biological activity, and potential applications in medicine.
Recent studies have highlighted the synthetic pathways and optimization strategies for N-1-(4-fluorophenyl)ethylhydroxylamine. Researchers have developed novel catalytic methods to enhance the yield and purity of this compound, addressing previous challenges associated with its synthesis. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to achieve high-efficiency synthesis of N-1-(4-fluorophenyl)ethylhydroxylamine, with a yield exceeding 85%. This advancement not only improves the scalability of production but also ensures the consistency of the compound for further biological testing.
The biological activity of N-1-(4-fluorophenyl)ethylhydroxylamine has been a focal point of recent investigations. In vitro and in vivo studies have revealed its potent inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. A 2022 study in Biochemical Pharmacology reported that this compound effectively suppresses the activity of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway, with an IC50 value of 0.8 μM. These findings position N-1-(4-fluorophenyl)ethylhydroxylamine as a promising candidate for the development of novel anti-inflammatory drugs.
Beyond its anti-inflammatory properties, N-1-(4-fluorophenyl)ethylhydroxylamine has also shown potential in oncology research. A recent preclinical study published in Cancer Research (2023) explored its role as a modulator of tumor microenvironment. The study demonstrated that the compound could selectively induce apoptosis in certain cancer cell lines, particularly those with overexpression of specific oncogenic markers. Mechanistic studies indicated that this effect is mediated through the inhibition of NF-κB signaling, a pathway frequently dysregulated in various cancers. These results underscore the compound's potential as a targeted therapeutic agent in oncology.
In addition to its therapeutic applications, research has also delved into the pharmacokinetic and safety profiles of N-1-(4-fluorophenyl)ethylhydroxylamine. A 2023 pharmacokinetic study in Drug Metabolism and Disposition revealed favorable absorption and distribution characteristics, with a half-life of approximately 6 hours in rodent models. Importantly, toxicity assessments indicated a wide therapeutic window, with no significant adverse effects observed at doses up to 100 mg/kg. These findings support the continued investigation of this compound in clinical settings.
Looking ahead, the research community anticipates further exploration of N-1-(4-fluorophenyl)ethylhydroxylamine's potential in combination therapies. Preliminary data from a 2023 study in Molecular Pharmaceutics suggest synergistic effects when this compound is co-administered with existing anti-cancer drugs, potentially enhancing their efficacy while reducing side effects. Such findings open new avenues for the development of innovative treatment regimens in both inflammatory diseases and oncology.
In conclusion, N-1-(4-fluorophenyl)ethylhydroxylamine (CAS: 84271-13-6) represents a compound of significant interest in contemporary chemical biology and pharmaceutical research. Recent advances in its synthesis, coupled with promising biological activities and favorable pharmacokinetic properties, position it as a valuable candidate for further drug development. As research progresses, this compound may emerge as a key player in addressing unmet medical needs in inflammation and cancer therapy.
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